molecular formula C13H14N2O B13784017 4-(Piperidine-4-carbonyl)benzonitrile

4-(Piperidine-4-carbonyl)benzonitrile

Cat. No.: B13784017
M. Wt: 214.26 g/mol
InChI Key: CKWVGBRMTUSCPG-UHFFFAOYSA-N
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Description

4-(Piperidine-4-carbonyl)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidine-4-carbonyl)benzonitrile typically involves the reaction of piperidine with benzonitrile under specific conditions. One common method includes the use of a nickel catalyst to facilitate the reaction, which provides a regioselective and mild method for the preparation of the compound . Another approach involves the use of primary amines with diols catalyzed by a Cp*Ir complex, which yields cyclic amines in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidine-4-carbonyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions, and various catalysts such as nickel and Cp*Ir complexes for cyclization and amination reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines .

Mechanism of Action

The mechanism of action of 4-(Piperidine-4-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may act on nitric oxide synthase, influencing the production of nitric oxide in biological systems . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Piperidine-4-carbonyl)benzonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications, such as its potential selectivity in biological systems and its ability to form stable complexes with various reagents .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(piperidine-4-carbonyl)benzonitrile

InChI

InChI=1S/C13H14N2O/c14-9-10-1-3-11(4-2-10)13(16)12-5-7-15-8-6-12/h1-4,12,15H,5-8H2

InChI Key

CKWVGBRMTUSCPG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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